2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide
Overview
Description
2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MDPV (Methylenedioxypyrovalerone) and belongs to the class of cathinones.
Mechanism of Action
MDPV acts as a reuptake inhibitor for dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synapse. This results in increased stimulation of the central nervous system, leading to euphoria and increased energy levels. However, prolonged use of MDPV can lead to neurotoxicity and addiction.
Biochemical and Physiological Effects:
MDPV has been shown to have significant effects on the central nervous system, leading to increased levels of dopamine and norepinephrine. This results in increased heart rate, blood pressure, and body temperature. Prolonged use of MDPV can lead to neurotoxicity, psychosis, and addiction.
Advantages and Limitations for Lab Experiments
MDPV has been extensively studied in laboratory settings due to its potential therapeutic applications. However, its addictive properties and potential for abuse make it a challenging compound to work with. Additionally, the neurotoxic effects of prolonged use of MDPV make it difficult to study in vivo.
Future Directions
There are several potential future directions for research on MDPV. These include investigating its potential as a treatment for ADHD, depression, and anxiety. Additionally, research could focus on developing safer derivatives of MDPV with reduced potential for addiction and neurotoxicity. Finally, research could focus on developing novel therapeutic applications for MDPV beyond its effects on dopamine and norepinephrine transporters.
In conclusion, MDPV is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It acts as a reuptake inhibitor for dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synapse. While it has significant potential as a treatment for various neurological and psychiatric disorders, its addictive properties and potential for abuse make it a challenging compound to work with. Future research could focus on developing safer derivatives of MDPV with reduced potential for addiction and neurotoxicity, as well as investigating novel therapeutic applications for this compound.
Synthesis Methods
MDPV can be synthesized through a series of chemical reactions involving piperonal, 2-bromohexane, and methylamine. The final product is obtained through a process of recrystallization and purification. This synthesis method has been extensively studied and optimized for laboratory use.
Scientific Research Applications
MDPV has been studied for its potential therapeutic applications in treating various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. This has led to the investigation of MDPV as a potential treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-15(2)11-16(8-9-20-15,10-14(17)18)12-4-6-13(19-3)7-5-12/h4-7H,8-11H2,1-3H3,(H2,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWYATBVGIDPFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CC(=O)N)C2=CC=C(C=C2)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171655 | |
Record name | Tetrahydro-4-(4-methoxyphenyl)-2,2-dimethyl-2H-pyran-4-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301171655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide | |
CAS RN |
337486-13-2 | |
Record name | Tetrahydro-4-(4-methoxyphenyl)-2,2-dimethyl-2H-pyran-4-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=337486-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-4-(4-methoxyphenyl)-2,2-dimethyl-2H-pyran-4-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301171655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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